molecular formula C23H20ClFN2O5S B296474 N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide

Numéro de catalogue B296474
Poids moléculaire: 490.9 g/mol
Clé InChI: ITHYEHAMPQRMFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide, also known as CUDC-101, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was developed by Curis Inc. and is currently in clinical trials for various types of cancer.

Mécanisme D'action

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide works by inhibiting multiple signaling pathways that are involved in cancer cell growth and survival. It inhibits the activity of EGFR and HER2, which are receptor tyrosine kinases that are overexpressed in many types of cancer. It also inhibits the activity of HDAC, which is an enzyme that regulates gene expression and is overexpressed in many types of cancer. By inhibiting these pathways, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has been shown to have potent antitumor activity in preclinical studies. It can induce cancer cell death and inhibit tumor growth in a variety of cancer types. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In addition, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and low toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has several advantages for lab experiments. It has been extensively studied and has demonstrated potent antitumor activity in preclinical studies. It also has favorable pharmacokinetic properties, which make it suitable for use in animal studies. However, there are also some limitations to using N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide in lab experiments. It is a small molecule inhibitor, which means that it may not be effective against all types of cancer. It also has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.

Orientations Futures

There are several future directions for research on N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide. One area of research is to further investigate its mechanism of action and identify other signaling pathways that it may inhibit. Another area of research is to study its efficacy in combination with other cancer treatments, such as immunotherapy. Additionally, further clinical trials are needed to determine its safety and efficacy in humans and to identify the optimal dosing regimen for cancer treatment. Overall, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has shown promising results in preclinical studies and has the potential to be an effective cancer treatment in the future.

Méthodes De Synthèse

The synthesis of N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide involves a series of chemical reactions that start with the reaction of 4-chlorobenzylamine with 4-fluoroaniline to form an intermediate product. This intermediate product is then reacted with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride to form the final product, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide. The synthesis method has been optimized to ensure high yield and purity of the final product.

Applications De Recherche Scientifique

N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit multiple signaling pathways that are involved in cancer cell growth and survival, including EGFR, HER2, and HDAC. In preclinical studies, N-(4-chlorobenzyl)-2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide has demonstrated potent antitumor activity against a variety of cancer types, including breast, lung, and colon cancer. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Propriétés

Formule moléculaire

C23H20ClFN2O5S

Poids moléculaire

490.9 g/mol

Nom IUPAC

N-[(4-chlorophenyl)methyl]-2-[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]acetamide

InChI

InChI=1S/C23H20ClFN2O5S/c24-17-3-1-16(2-4-17)14-26-23(28)15-27(19-7-5-18(25)6-8-19)33(29,30)20-9-10-21-22(13-20)32-12-11-31-21/h1-10,13H,11-12,14-15H2,(H,26,28)

Clé InChI

ITHYEHAMPQRMFR-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

SMILES canonique

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC(=O)NCC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.